Ceftizoxime alapivoxil

Description

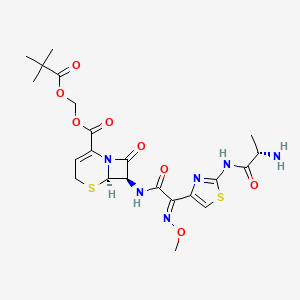

Structure

3D Structure

Properties

Molecular Formula |

C22H28N6O8S2 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1 |

InChI Key |

VOPANQNVVCPHQR-INVOUVLYSA-N |

SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |

Synonyms |

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |

Origin of Product |

United States |

Foundational & Exploratory

Ceftizoxime alapivoxil synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Ceftizoxime Alapivoxil

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of ceftizoxime alapivoxil, a bifunctional oral prodrug of the third-generation cephalosporin, ceftizoxime.[1][2] Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, process logic, and methodologies required to produce this advanced therapeutic agent. We will explore the causal relationships behind experimental choices, providing a framework for robust and reproducible manufacturing.

Introduction: The Rationale for a Bifunctional Prodrug

Ceftizoxime is a potent, broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its clinical utility is, however, limited by poor oral bioavailability. To overcome this, ceftizoxime alapivoxil was developed. It is a sophisticated prodrug engineered to enhance gastrointestinal absorption.[3]

The design is twofold:

-

Lipophilic Esterification: The carboxyl group at the C-4 position of the cephem nucleus is esterified with a pivaloyloxymethyl (pivoxil) moiety.[4] This increases the molecule's lipophilicity, facilitating its passive diffusion across the intestinal membrane.[3]

-

Hydrophilic Amino Acid Linkage: A hydrophilic L-alanine group is introduced to the aminothiazole ring of the C-7 side chain. This addition creates a bifunctional prodrug with a finely tuned balance of lipophilicity and water solubility, which has been shown to be optimal for oral absorption.[3]

Upon absorption into the bloodstream, esterases hydrolyze the pivoxil and alanyl moieties, releasing the active parent drug, ceftizoxime. The synthetic challenge lies in efficiently constructing this complex, multi-component molecule while maintaining stereochemical integrity and achieving high purity.

Synthetic Strategy and Core Methodology

The synthesis of ceftizoxime alapivoxil involves a multi-step process centered around the coupling of a complex C-7 side chain with the core cephalosporin nucleus, followed by strategic esterification and amidation. While several routes are possible, a common and logical approach involves the initial synthesis of ceftizoxime acid, which is then converted into the final prodrug.[5]

This strategy hinges on the principle of activating the carboxylic acid of the side-chain precursor to facilitate an efficient acylation reaction with the primary amine of the cephalosporin core, 7-amino-3-cephem-4-carboxylic acid (7-ANCA).[6][7][8]

Diagram: Synthetic Workflow Overview

Caption: High-level overview of the ceftizoxime alapivoxil synthesis pathway.

Experimental Protocol: Synthesis

The following protocol is a synthesized representation based on established methodologies found in the patent literature.[1]

Step 1: Synthesis of BOC-Alanylaminothioxime Acetic Acid (Side-Chain Intermediate)

-

Rationale: This step builds the core side chain. The tert-butyloxycarbonyl (BOC) group is a standard acid-labile protecting group for the alanine amine, preventing it from participating in unintended side reactions. The mixed anhydride method using ethyl chloroformate is a classic and effective way to activate the carboxylic acid of BOC-alanine for coupling.

-

Methodology:

-

Dissolve BOC-alanine (1.0 eq) in a suitable ether solvent (e.g., diethyl ether) and cool the mixture to -15°C.

-

Add N-methylmorpholine or a similar base (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.05 eq), maintaining the low temperature. Stir for 2 hours to form the mixed anhydride.

-

Add ethyl aminothioxime acetate (0.9 eq) to the reaction mixture. Allow the reaction to proceed for 1-2 hours at low temperature, then warm to -5°C and stir for approximately 20 hours.

-

Perform an aqueous workup by washing the organic layer sequentially with 1N HCl and saturated sodium chloride solution to remove unreacted base and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield BOC-alanylaminothioxime acetate.

-

Hydrolyze the resulting ester using a base (e.g., NaOH in methanol/water), followed by acidic workup (adjusting pH to ~0.8 with HCl) to precipitate the desired BOC-alanylaminothioxime acetic acid.[1]

-

Step 2: Activation of the Side-Chain Carboxylic Acid

-

Rationale: The carboxylic acid of the side-chain intermediate is not sufficiently reactive to acylate the amine of 7-ANCA directly. It must be converted into a better leaving group. Forming an active ester with 1-hydroxybenzotriazole (HOBT) using dicyclohexylcarbodiimide (DCC) as the coupling agent is a highly efficient method that minimizes racemization.

-

Methodology:

-

Dissolve the BOC-alanylaminothioxime acetic acid (1.0 eq) and HOBT (1.3 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add DCC (1.1 eq) portion-wise or as a solution in DMF, keeping the temperature around 20°C.

-

Stir for 1-2 hours. A precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.

-

Filter off the DCU. The filtrate containing the active ester is typically used directly in the next step. Precipitation with water can be used for isolation if needed.[1]

-

Step 3: Condensation with 7-ANCA

-

Rationale: This is the key bond-forming step that creates the ceftizoxime backbone. The activated ester from Step 2 reacts with the C-7 amino group of 7-ANCA. An organic base is required to deprotonate the amine of 7-ANCA, enhancing its nucleophilicity.

-

Methodology:

-

In a separate vessel, suspend 7-ANCA (1.0 eq) in an organic solvent.

-

Add the solution of the active ester from Step 2.

-

Add an acid-binding agent, such as triethylamine, to facilitate the condensation reaction.

-

Stir the reaction until completion, which can be monitored by HPLC. This yields BOC-alanyl ceftizoxime acid.

-

Step 4: Esterification and Deprotection

-

Rationale: The pivoxil ester is installed at the C-4 carboxylate, which is more sterically accessible and reactive than the other carboxyl group. This is followed by the removal of the BOC protecting group, typically under acidic conditions, to unmask the primary amine of the alanine moiety and yield the final product.

-

Methodology:

-

React the BOC-alanyl ceftizoxime acid with a halogenated pivaloate ester (e.g., iodomethyl pivalate) in the presence of an acid-binding agent to prepare the BOC-protected ester.[5]

-

Remove the BOC protecting group by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

After deprotection, concentrate the reaction mixture. The final product, ceftizoxime alapivoxil, is then obtained by crystal precipitation from a suitable organic solvent.[1]

-

Purification and Quality Control

Achieving high purity is critical for any active pharmaceutical ingredient (API). The primary methods for purifying ceftizoxime alapivoxil are crystallization and, for analytical assessment, chromatography.

Purification Strategy: Crystallization

Crystallization is the workhorse of small-molecule API purification. It leverages differences in solubility between the desired product and its impurities in a given solvent system.

-

Principle: The crude product is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then cooled, or an "anti-solvent" (in which the product is poorly soluble) is added. This supersaturation forces the pure product to crystallize, leaving impurities behind in the mother liquor.

-

Typical Solvents: The final precipitation of ceftizoxime alapivoxil is often carried out in organic solvents.[1] For related precursors like ceftizoxime sodium, solvent/anti-solvent systems such as water/ethanol, water/acetone, or methanol/ethanol are commonly employed, demonstrating the utility of this technique.[9][10][11]

Diagram: General Purification & QC Workflow

Caption: A generalized workflow for the purification and quality control of the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of ceftizoxime alapivoxil and quantifying any related impurities.[12]

-

Principle: A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times). A detector measures the components as they elute.

-

Typical HPLC Conditions:

-

Column: Reversed-phase (e.g., C18), as cephalosporins are moderately polar.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[13][14]

-

Detection: UV detection is standard. Ceftizoxime and its derivatives have strong UV absorbance, often monitored around 254 nm or 310 nm.[13][14]

-

Purity Assessment: Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

-

Quantitative Data Summary

The following table summarizes typical yield and purity data reported in relevant literature for key steps.

| Step/Product | Reported Yield | Reported Purity (HPLC) | Source |

| BOC-alanylaminothioxime acetate | ~128% (crude) | 99.27% | [1] |

| BOC-alanylaminothioxime acetic acid | ~93% | 98.83% | [1] |

| Active Ester Intermediate | ~125% (crude) | 98.22% | [1] |

| Ceftizoxime Acid | >95% | >99% | [6][8] |

| Final Ceftizoxime Alapivoxil | High | >99.0% | [1] |

Note: Yields >100% in crude intermediate steps indicate the presence of residual solvents or reagents.

Conclusion

The synthesis and purification of ceftizoxime alapivoxil is a prime example of modern medicinal chemistry, requiring precise control over multi-step reactions, strategic use of protecting groups, and robust purification protocols. The bifunctional prodrug design successfully balances lipophilicity and hydrophilicity to achieve oral bioavailability. The methodologies outlined in this guide, from active ester coupling to final crystallization, represent a logical and field-proven pathway to obtaining this important antibiotic in high purity, suitable for pharmaceutical development. A thorough understanding of the causality behind each step is paramount to troubleshooting, optimization, and scaling up the production process.

References

- Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates.

-

Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. [Link]

- CN102807573A - Method for preparing ceftizoxime.

-

AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. PubMed. [Link]

- CN102977121A - Synthetic method of ceftizoxime acid.

- CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof.

- CN102219794A - Preparation method of ceftizoxime sodium.

- CN102702229A - Preparation of ceftizoxime sodium key intermediate and preparation of high-content ceftizoxime sodium.

-

AS-924, a novel bifunctional prodrug of ceftizoxime. PubMed. [Link]

-

Ceftizoxime - Wikipedia. [Link]

-

Ceftizoxime-impurities. Pharmaffiliates. [Link]

-

Preparation of cefixime active ester. ResearchGate. [Link]

- CN102351883A - Detection method and production process for ceftizoxime sodium preparation.

-

Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. National Institutes of Health (NIH). [Link]

-

Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. PubMed. [Link]

-

new method of isolation of cefetamet pivoxil. Acta Poloniae Pharmaceutica. [Link]

-

Ceftizoxime-impurities. Pharmaffiliates. [Link]

- Preparation method of ceftizoxime sodium.

-

HPLC Analysis of Ceftriaxone and Ceftizoxime. Indian Journal of Pharmaceutical Sciences. [Link]

-

Ceftizoxime-impurities. Pharmaffiliates. [Link]

- CN103044450B - Ceftizoxime sodium compound and preparation method and drug...

-

Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. [Link]

-

Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]

-

Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. ResearchGate. [Link]

-

Ceftizoxime | C13H13N5O5S2 | CID 6533629. PubChem, National Institutes of Health. [Link]

-

Ceftizoxime Alapivoxil Hydrochloride | C22H29ClN6O8S2 | CID 9851758. PubChem, National Institutes of Health. [Link]

-

Pivaloyloxymethyl – Knowledge and References. Taylor & Francis. [Link]

-

High-pressure liquid chromatographic assay of ceftizoxime with an anion-exchange extraction technique. National Institutes of Health (NIH). [Link]

-

Chromatogram of Cu2+-ceftizoxime interaction products at pH = 4 and T... ResearchGate. [Link]

Sources

- 1. Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 2. AS-924, a novel bifunctional prodrug of ceftizoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof - Google Patents [patents.google.com]

- 6. CN102807573A - Method for preparing ceftizoxime - Google Patents [patents.google.com]

- 7. CN102977121A - Synthetic method of ceftizoxime acid - Google Patents [patents.google.com]

- 8. Preparation method of ceftizoxime sodium - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102219794A - Preparation method of ceftizoxime sodium - Google Patents [patents.google.com]

- 10. CN102351883A - Detection method and production process for ceftizoxime sodium preparation - Google Patents [patents.google.com]

- 11. CN103044450B - Ceftizoxime sodium compound and preparation method and drug composition of ceftizoxime sodium compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

The In Vivo Odyssey of a Prodrug: A Technical Guide to the Conversion of Ceftizoxime Alapivoxil to Ceftizoxime

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the in vivo conversion of Ceftizoxime alapivoxil to its active moiety, ceftizoxime. As a Senior Application Scientist, the following narrative synthesizes fundamental biochemical principles with actionable experimental protocols, offering a robust framework for researchers investigating this critical biotransformation.

Introduction: The Rationale for a Prodrug Approach

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis.[2] However, like many cephalosporins, ceftizoxime's oral bioavailability is limited, necessitating parenteral administration. To overcome this limitation and enhance its clinical utility, the prodrug Ceftizoxime alapivoxil was developed.[3][4] This strategic chemical modification masks the polar carboxyl group of ceftizoxime with a lipophilic alapivoxil ester, facilitating its absorption across the gastrointestinal tract. Following absorption, the prodrug undergoes enzymatic hydrolysis to release the active ceftizoxime, thereby delivering the therapeutic agent systemically.

The Core Directive: Unveiling the In Vivo Conversion

The therapeutic efficacy of Ceftizoxime alapivoxil is entirely contingent upon its efficient in vivo conversion to ceftizoxime. This biotransformation is a classic example of a prodrug activation strategy, relying on the ubiquitous presence of esterase enzymes in the body.

The Enzymatic Machinery: A Symphony of Esterases

While specific studies pinpointing the exact human esterases responsible for the hydrolysis of Ceftizoxime alapivoxil are not extensively detailed in publicly available literature, the conversion is understood to be mediated by carboxylesterases. These enzymes are abundant in various tissues, including the intestinal mucosa, liver, and blood plasma. The alapivoxil moiety, a pivaloyloxymethyl and L-alanyl group, is designed to be a substrate for these enzymes.

A Probable Metabolic Pathway

Based on the chemical structure of Ceftizoxime alapivoxil and the known mechanisms of esterase-mediated hydrolysis of similar prodrugs, a two-step metabolic pathway is proposed:

-

Initial Ester Cleavage: The pivaloyloxymethyl ester is the most probable initial site of hydrolysis. Carboxylesterases would cleave this ester bond, releasing an unstable hydroxymethyl intermediate and pivalic acid. This intermediate would then spontaneously decompose to release formaldehyde and the L-alanyl-ceftizoxime conjugate.

-

Amide Bond Hydrolysis: The resulting L-alanyl-ceftizoxime is then likely subjected to hydrolysis by peptidases or other amidases, cleaving the amide bond between the L-alanine and the aminothiazole ring of ceftizoxime. This final step liberates the active ceftizoxime molecule.

It is important to note that the active drug, ceftizoxime, is not significantly metabolized further in the body and is primarily excreted unchanged by the kidneys.[5][6]

Visualizing the Conversion Pathway

The following diagram illustrates the proposed metabolic conversion of Ceftizoxime alapivoxil to ceftizoxime.

Caption: Proposed metabolic pathway of Ceftizoxime alapivoxil to Ceftizoxime.

Investigating the Conversion: An In Vivo Experimental Workflow

To empirically study the in vivo conversion of Ceftizoxime alapivoxil, a well-designed pharmacokinetic study in a suitable animal model is essential. The following protocol outlines a comprehensive workflow.

Experimental Workflow Diagram

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Detailed In Vivo Protocol

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are a suitable model. Animals should be acclimatized for at least one week before the study.

-

Dose Administration: Ceftizoxime alapivoxil is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). The use of an esterase inhibitor is critical to prevent ex vivo conversion of the prodrug.[7]

-

Plasma Preparation: Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Quantification: A Cornerstone of the Investigation

Accurate and simultaneous quantification of both Ceftizoxime alapivoxil and ceftizoxime in plasma is paramount for understanding the conversion kinetics. A validated high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Proposed HPLC-UV Method

The following is a proposed HPLC-UV method that can be optimized and validated for the simultaneous determination of the prodrug and active drug.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Diode array detection (DAD) to monitor at the respective absorbance maxima of both analytes (e.g., around 254 nm and 270 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Internal Standard | A structurally similar compound not present in the matrix (e.g., another cephalosporin) |

Sample Preparation Protocol

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC system.

Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability of both analytes in the biological matrix.

Pharmacokinetic Data Analysis

The plasma concentration-time data for both Ceftizoxime alapivoxil and ceftizoxime should be analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters to be determined are presented in the table below.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL/F | Apparent total body clearance |

| Vd/F | Apparent volume of distribution |

Conclusion: A Framework for Advancing Research

This guide provides a comprehensive framework for understanding and investigating the in vivo conversion of Ceftizoxime alapivoxil to ceftizoxime. By integrating sound biochemical principles with robust experimental and analytical protocols, researchers can elucidate the pharmacokinetic and metabolic profile of this important prodrug. Such studies are critical for optimizing drug delivery, ensuring therapeutic efficacy, and ultimately, advancing patient care. The principles and methodologies outlined herein are not only applicable to Ceftizoxime alapivoxil but can also serve as a template for the investigation of other ester-based prodrugs in the pharmaceutical pipeline.

References

-

Ceftizoxime Alapivoxil. PubChem.

- Noda, K., Suzuki, A., Ohta, H., Furukawa, T., & Noguchi, H. (1980). Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. Arzneimittel-Forschung, 30(10), 1665-1669.

- Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329.

-

Ceftizoxime. PubChem.

- Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., & Blickle, J. F. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281-329.

- Sörgel, F., & Kinzig, M. (1993). Recent analytical methods for cephalosporins in biological fluids.

- Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589–1601.

Sources

- 1. Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ceftizoxime Alapivoxil | C22H28N6O8S2 | CID 9578661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ceftizoxime alapivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation and Crystallography of Ceftizoxime Alapivoxil

Abstract: Ceftizoxime alapivoxil is an orally administered third-generation cephalosporin prodrug. Its efficacy hinges on its chemical structure, which facilitates absorption and subsequent enzymatic conversion to the active bactericidal agent, Ceftizoxime. This guide provides an in-depth, methodology-focused exploration of the definitive techniques used to elucidate and confirm the precise three-dimensional structure of this and similar complex pharmaceutical molecules. We will detail the synergistic application of spectroscopic methods for initial structural hypothesis and the gold-standard single-crystal X-ray diffraction for absolute structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core analytical chemistry and crystallography workflows in pharmaceutical sciences.

Introduction: The Rationale for a Prodrug Strategy

Third-generation cephalosporins, such as Ceftizoxime, exhibit a broad spectrum of activity against Gram-negative bacteria. However, their inherent polarity often leads to poor oral bioavailability, necessitating parenteral administration. To overcome this, a prodrug strategy is employed. Ceftizoxime alapivoxil is the pivaloyloxymethyl ester of Ceftizoxime, further modified with an L-alanine promoiety.[1][2] This molecular modification neutralizes the carboxylate group, increasing lipophilicity and enabling passive transport across the intestinal mucosa.[3][4] Once absorbed into the bloodstream, the alapivoxil group is rapidly cleaved by esterase enzymes to release the active Ceftizoxime.

The absolute confirmation of the molecular structure of Ceftizoxime alapivoxil is paramount for several reasons:

-

Regulatory Approval: Health authorities require unambiguous proof of structure for any new chemical entity.

-

Quality Control: Confirmed structural data provides the basis for analytical methods used to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).

-

Mechanism of Action: A precise 3D structure provides insight into how the promoiety shields the active site and influences the molecule's solid-state properties and subsequent enzymatic hydrolysis.[3][5]

This guide will walk through the logical and experimental sequence required to achieve this definitive structural characterization.

Part 1: Spectroscopic Elucidation - Assembling the Molecular Blueprint

Before the absolute 3D structure can be determined via crystallography, a structural hypothesis must be built by piecing together evidence from various spectroscopic techniques. This process confirms the presence of all expected functional groups and their precise connectivity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7] For a compound like Ceftizoxime alapivoxil, a suite of 1D and 2D NMR experiments is required.

-

¹H NMR (Proton NMR): This experiment identifies all unique proton environments. Key insights would include signals for the alanine methyl group, the pivaloyl tert-butyl group, the diastereotopic protons of the pivaloyloxymethyl group, and the characteristic signals for the β-lactam and dihydrothiazine rings of the cephalosporin core.[8]

-

¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms. Expected signals would confirm the presence of carbonyl carbons (β-lactam, amides, esters), the thiadiazole ring carbons, and all aliphatic carbons.[9]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy) reveals proton-proton coupling, allowing for the tracing of adjacent protons within a spin system (e.g., through the ethylidene bridge of the core).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle, showing correlations between protons and carbons that are 2-3 bonds away. This is essential for connecting the disparate fragments, for instance, linking the alanine moiety to the main cephalosporin structure.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial check on the elemental formula derived from NMR. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular mass with enough accuracy to predict a unique molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of known fragments, such as the pivaloyloxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For Ceftizoxime alapivoxil, the IR spectrum would be expected to show characteristic absorption bands for:

-

~1770 cm⁻¹: The highly strained β-lactam carbonyl stretch.

-

~1750 cm⁻¹: The ester carbonyl stretches.

-

~1670 cm⁻¹: The amide carbonyl stretches.

-

~3300 cm⁻¹: N-H stretches from the amide and amine groups.

The logical workflow of these spectroscopic techniques is synergistic, providing orthogonal data points that converge on a single, confident 2D structural hypothesis.

Part 2: Single-Crystal X-ray Diffraction - The Gold Standard

While spectroscopy provides a robust 2D structure, it cannot define the absolute three-dimensional arrangement of atoms, including stereochemistry and solid-state conformation. For this, single-crystal X-ray diffraction (SCXRD) is the definitive, "gold standard" technique.[10][11] It provides an unambiguous map of electron density in 3D space, from which the precise coordinates of each atom can be determined.[12][13]

Experimental Protocol: From Solution to Structure

The SCXRD workflow is a multi-step process that requires meticulous execution.

Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging step. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, single-crystal lattice.[14]

-

Causality: Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. Slow, controlled crystal growth is essential to minimize defects and achieve the necessary size (typically 10-200 μm).[14]

-

Common Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, inducing crystallization.

-

Solvent Selection: A screening of various solvents and solvent mixtures is critical. The ideal solvent is one in which the compound is moderately soluble.

-

Step 2: X-ray Diffraction Data Collection

-

Methodology:

-

A suitable single crystal is identified under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

-

The crystal is placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

A highly focused beam of monochromatic X-rays is directed at the crystal.[12]

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. These diffracted beams strike a detector, creating a pattern of thousands of measured reflections, each with a specific intensity and position.

-

Step 3: Structure Solution and Refinement

-

Methodology:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

-

Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structural Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically added at calculated positions. The quality of the final structure is assessed using metrics like the R-factor (residual factor), where a lower value indicates a better fit.[15]

-

Data Presentation and Interpretation

The final output of a crystallographic study is a set of atomic coordinates and a wealth of crystallographic data, typically summarized in a standardized table. While specific data for Ceftizoxime alapivoxil is not publicly available, the table below presents the typical parameters that would be reported, using representative values for a complex organic molecule.

| Parameter | Description | Representative Value |

| Formula | Molecular formula of the compound in the crystal. | C₂₂H₂₈N₆O₈S₂ |

| Formula Weight | Molecular weight ( g/mol ). | 568.62 |

| Crystal System | One of the seven crystal systems (e.g., Monoclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5 Å, b = 18.2 Å, c = 14.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 2650 ų |

| Z | The number of molecules per unit cell. | 4 |

| R1, wR2 | Residual factors indicating the quality of the refinement. | R1 = 0.045, wR2 = 0.110 |

| CCDC Number | Deposition number for the data in the Cambridge Crystallographic Data Centre. | N/A |

This data provides the definitive proof of structure, including the absolute stereochemistry at all chiral centers, which is a critical piece of information for regulatory submission and for understanding biological activity.[11][13]

Part 3: Linking Structure to Function

The confirmed 3D structure is not merely an analytical endpoint; it provides critical insights into the drug's behavior.

-

Solid-State Properties: The crystal structure reveals the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the drug's physical properties, such as melting point, solubility, and stability. This is foundational for formulation development.

-

Conformational Analysis: The structure shows the preferred low-energy conformation of the molecule in the solid state. This can inform computational studies about the molecule's shape in solution and its interaction with the esterase enzymes responsible for its activation.

-

Mechanism of Hydrolysis: The precise geometry of the alapivoxil ester group informs our understanding of its susceptibility to enzymatic cleavage. The enzyme must be able to access the ester carbonyl to initiate hydrolysis, releasing the active Ceftizoxime and the benign byproducts (L-alanine, pivalic acid, and formaldehyde). Studies on similar cephalosporin prodrugs confirm that this enzymatic hydrolysis in the body is rapid and efficient.[3][4]

Conclusion

The structural elucidation of a complex pharmaceutical agent like Ceftizoxime alapivoxil is a rigorous, multi-faceted process. It begins with the formulation of a structural hypothesis through the combined power of NMR, MS, and IR spectroscopy. This hypothesis is then unequivocally proven or disproven by the definitive 3D structural data provided by single-crystal X-ray diffraction. This synergistic approach ensures the highest level of scientific integrity, providing the foundational data necessary for drug development, regulatory approval, and a deeper understanding of the structure-function relationship that governs the efficacy of modern medicines.

References

-

Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at: [Link]

-

Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]

-

Single Crystal Growth & Structure Determination. Crystal Pharmatech. Available at: [Link]

-

The 2.0 A crystal structure of cephalosporin acylase. PubMed. Available at: [Link]

-

Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

-

Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. PubMed. Available at: [Link]

-

Structural Analysis and Protein Binding of Cephalosporins. ACS Publications. Available at: [Link]

-

The 2.0 Å Crystal Structure of Cephalosporin Acylase. ResearchGate. Available at: [Link]

-

Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. ACS Publications. Available at: [Link]

-

The pharmacokinetics of the oral cephalosporins--a review. PubMed. Available at: [Link]

-

Ceftizoxime alapivoxil hydrochloride (JAN). PubChem - NIH. Available at: [Link]

-

Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. Available at: [Link]

-

ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. ResearchGate. Available at: [Link]

-

Structural Analysis and Protein Binding of Cephalosporins. PMC - NIH. Available at: [Link]

-

Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. Available at: [Link]

-

Ceftizoxime Alapivoxil Hydrochloride. PubChem - NIH. Available at: [Link]

-

Chemical structures of cephalosporin prodrug esters. ResearchGate. Available at: [Link]

-

Structure of cephalosporin C. ResearchGate. Available at: [Link]

-

ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available at: [Link]

-

A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. ResearchGate. Available at: [Link]

-

NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. China Pharmacy. Available at: [Link]

-

Cephalosporin Prodrug Inhibitors Overcome Metallo-β-Lactamase Driven Antibiotic Resistance. PubMed. Available at: [Link]

-

Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug. ResearchGate. Available at: [Link]

-

A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. SciSpace. Available at: [Link]

-

[Labelling of ceftizoxime with 99mTc]. PubMed. Available at: [Link]

Sources

- 1. Ceftizoxime Alapivoxil Hydrochloride | C22H29ClN6O8S2 | CID 9851758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ceftizoxime alapivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veranova.com [veranova.com]

- 12. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Oral Bioavailability of Ceftizoxime Alapivoxil

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the strategies and methodologies employed to understand and enhance the oral bioavailability of the third-generation cephalosporin, ceftizoxime, through its prodrug, ceftizoxime alapivoxil.

Introduction: The Challenge of Oral Ceftizoxime and the Prodrug Solution

Ceftizoxime is a potent, broad-spectrum, third-generation cephalosporin antibiotic with excellent stability against β-lactamases.[1] Its spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria.[1] However, its clinical utility is limited by poor oral absorption, necessitating parenteral administration.[2] To overcome this limitation and develop a more convenient oral dosage form, a prodrug strategy was employed, leading to the synthesis of ceftizoxime alapivoxil.[3]

Ceftizoxime alapivoxil is a bifunctional prodrug designed to enhance oral bioavailability by transiently masking the polar functional groups of the parent drug, thereby improving its lipophilicity and facilitating its absorption across the intestinal epithelium.[3][4] This guide delves into the core principles behind the design of ceftizoxime alapivoxil and the experimental framework for evaluating its oral bioavailability.

Physicochemical Properties and Prodrug Design

The design of ceftizoxime alapivoxil (also known as AS-924) incorporates two key promoieties: a pivaloyloxymethyl (POM) group esterified to the C-4 carboxylate of the cephem nucleus and an L-alanyl group attached to the aminothiazole ring.[3][4] This bifunctional approach is a deliberate strategy to strike a crucial balance between lipophilicity and aqueous solubility, two key determinants of oral drug absorption.[4]

| Property | Ceftizoxime | Ceftizoxime Alapivoxil |

| Molecular Formula | C13H13N5O5S2 | C22H28N6O8S2 |

| Molecular Weight | 383.4 g/mol [1] | 568.6 g/mol [5] |

| Rationale for Prodrug Moieties | - | Pivaloyloxymethyl (POM) group: Increases lipophilicity to enhance membrane permeability. L-alanyl group: Improves water solubility to ensure adequate dissolution in the gastrointestinal fluids.[3][4] |

Mechanism of Enhanced Oral Bioavailability: A Stepwise Conversion

The enhanced oral bioavailability of ceftizoxime alapivoxil is predicated on its efficient absorption in the gastrointestinal tract and subsequent conversion to the active parent drug, ceftizoxime. This bioconversion is a multi-step enzymatic process.

Following oral administration, ceftizoxime alapivoxil is absorbed across the intestinal epithelium. In the intestinal cells and/or portal circulation, the prodrug undergoes hydrolysis by esterases to release ceftizoxime. The pivaloyloxymethyl ester is susceptible to hydrolysis by non-specific carboxylesterases, which are abundant in the human liver and intestine.[6][7] The L-alanine moiety is likely cleaved by intestinal aminopeptidases.[8][9]

Figure 1: Proposed metabolic pathway of Ceftizoxime Alapivoxil.

Preclinical Evaluation of Oral Bioavailability

The oral bioavailability of ceftizoxime alapivoxil has been evaluated in various animal models. These studies are essential to understand the pharmacokinetic profile of the prodrug and its conversion to the active moiety.

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animals such as rats and dogs are crucial for determining the extent of oral absorption (bioavailability, F%). These studies typically involve administering a single oral dose of ceftizoxime alapivoxil and collecting serial blood samples to measure the plasma concentrations of both the prodrug and the parent drug, ceftizoxime, over time. An intravenous dose of ceftizoxime is also administered to a separate group of animals to determine the absolute bioavailability.

Representative In Vivo Study Protocol (Canine Model):

-

Animal Model: Healthy adult beagle dogs are commonly used for oral bioavailability studies of cephalosporins.[10][11][12]

-

Housing and Acclimation: Animals are housed in controlled environmental conditions and acclimated to the study procedures.

-

Fasting: Dogs are typically fasted overnight prior to drug administration to minimize food-drug interactions.[10]

-

Dosing:

-

Oral Administration: Ceftizoxime alapivoxil is administered orally, often as a capsule or an aqueous suspension. The dose is calculated based on the body weight of the animal.

-

Intravenous Administration: A solution of ceftizoxime is administered intravenously to a separate group of dogs to serve as a reference for bioavailability calculation.

-

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of ceftizoxime and, if necessary, ceftizoxime alapivoxil are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14][15]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

-

Quantitative Data from Animal Studies (Illustrative):

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs.[10][20][21] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[20]

Caco-2 Permeability Assay Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.[22]

-

Transport Studies:

-

The test compound (ceftizoxime alapivoxil) is added to the apical (A) side of the monolayer (representing the intestinal lumen).

-

Samples are collected from the basolateral (B) side (representing the blood) at various time points.

-

To investigate active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

-

-

Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.[2]

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

-

Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.

Figure 2: Experimental workflow for evaluating oral bioavailability.

Factors Influencing Oral Bioavailability

Several factors can influence the oral absorption of ceftizoxime alapivoxil:

-

Food Effect: The presence of food in the gastrointestinal tract can alter the absorption of many drugs. For some cephalosporin prodrugs, administration with food enhances bioavailability.[8]

-

Intestinal Transporters: The L-alanine moiety suggests that ceftizoxime alapivoxil may be a substrate for peptide transporters such as PEPT1, which could facilitate its uptake into intestinal epithelial cells.

-

Intestinal Metabolism: The stability of the prodrug in the gastrointestinal lumen and its susceptibility to first-pass metabolism in the intestinal wall and liver are critical determinants of its overall bioavailability. Human carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), play a significant role in the hydrolysis of ester-containing drugs.[6][7][23]

Clinical Significance and Future Perspectives

The development of an orally active form of ceftizoxime has significant clinical implications. It offers the potential for a convenient and effective treatment for a variety of infections in an outpatient setting, potentially reducing the need for hospitalization and intravenous administration. While clinical trial data for ceftizoxime alapivoxil is not extensively published, the preclinical data and the successful development of other oral cephalosporin prodrugs provide a strong rationale for its potential clinical utility.[1][4]

Further research should focus on elucidating the precise metabolic pathways and transporter interactions of ceftizoxime alapivoxil in humans. Clinical studies are necessary to establish its pharmacokinetic profile, efficacy, and safety in patient populations.

Conclusion

Ceftizoxime alapivoxil represents a well-designed prodrug strategy to overcome the poor oral absorption of the potent antibiotic ceftizoxime. By balancing lipophilicity and aqueous solubility through a bifunctional promoiety approach, ceftizoxime alapivoxil is engineered for enhanced intestinal permeability. The comprehensive preclinical evaluation, encompassing in vivo pharmacokinetic studies in relevant animal models and in vitro permeability assays, is essential to validate this approach and predict its clinical performance. The successful translation of this prodrug into a clinically effective oral antibiotic holds the promise of expanding the therapeutic options for a range of bacterial infections.

References

-

Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- Cefetamet pivoxil clinical pharmacokinetics. (1993). Clinical Pharmacokinetics, 25(3), 172-188.

-

Ceftizoxime Alapivoxil | C22H28N6O8S2 | CID 9578661 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs. (2014). Journal of Veterinary Pharmacology and Therapeutics, 37(5), 458-466.

- Pharmacokinetics of cephalexin from two oral formulations in dogs. (2001). Journal of Veterinary Pharmacology and Therapeutics, 24(5), 325-329.

- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(10), 2493.

- Purification and properties of alanine aminopeptidase from water buffalo kidney. (2010). Journal of American Science, 6(11), 841-851.

- Comparison of Oral Absorption and Bioavailablity of Drugs Between Monkey and Human. (2002). Pharmaceutical Research, 19(6), 868-874.

- Pharmacokinetics, protein binding, and tissue distribution of orally administered cefpodoxime proxetil and cephalexin in dogs. (2010). American Journal of Veterinary Research, 71(12), 1433-1440.

- Standard Operating Procedure: Oral Gavage in the R

- A comparison of pharmacokinetics between humans and monkeys. (2010). Journal of Pharmaceutical Sciences, 99(11), 4593-4603.

- Trial supports switch to oral antibiotics in patients with low-risk Staph bloodstream infections. (2024). CIDRAP.

- Purification and properties of human intestine alanine aminopeptidase. (1979). Biochimica et Biophysica Acta (BBA) - Enzymology, 570(1), 183-192.

-

Caco-2 Permeability - Sygnature Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

- Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. (2024). Scientific Reports, 14(1), 1-10.

- Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. (2016).

- AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. (1999). Chemical & Pharmaceutical Bulletin, 47(8), 1081-1088.

- The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2016). PeerJ, 4, e2521.

- [Experimental and clinical studies on ceftizoxime in the field of oral surgery (author's transl)]. (1981). The Japanese Journal of Antibiotics, 34(11), 1547-1556.

- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).

- A comparison of pharmacokinetics between humans and monkeys. (2010). Journal of Pharmaceutical Sciences, 99(11), 4593-4603.

- Validation and Application of an LC-MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. (2016).

- [Fundamental and Clinical Studies on Ceftizoxime in Pediatric Field (Author's Transl)]. (1980). The Japanese Journal of Antibiotics, 33(11), 1214-1221.

- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2014). The AAPS Journal, 16(6), 1243-1255.

- Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver. (1998). Biological & Pharmaceutical Bulletin, 21(4), 349-353.

- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(10), 2493.

- Pharmacokinetics of cefixime after oral and intravenous doses in dogs: bioavailability assessment for a drug showing nonlinear serum protein binding. (1988). Journal of Pharmaceutical Sciences, 77(6), 514-518.

- LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2018). Journal of Pharmaceutical and Biomedical Analysis, 158, 25-32.

- Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human. (2009). Xenobiotica, 39(6), 465-477.

- Pharmacokinetics of FK482, a new orally active cephalosporin, in animals. (1991). The Journal of Antibiotics, 44(10), 1134-1143.

- The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (2013). Pharmacogenomics, 14(1), 103-116.

- Human carboxylesterase isozymes: catalytic properties and rational drug design. (2005). Current Drug Metabolism, 6(4), 359-368.

- AS-924, a novel, orally active, bifunctional prodrug of ceftizoxime: physicochemical properties, oral absorption in animals, and antibacterial activity. (2000). The Journal of Antibiotics, 53(11), 1242-1251.

- Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans. (1992). The Journal of Clinical Pharmacology, 32(11), 1016-1021.

- Human carboxylesterases: a comprehensive review. (2017). Acta Pharmaceutica Sinica B, 7(6), 635-645.

- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011).

- Sensitive liquid chromatography-tandem mass spectrometry method for the determination of cefixime in human plasma: Application to a pharmacokinetic study. (2006).

- Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. (2008). British Journal of Pharmacology, 154(8), 1639-1648.

- Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil. (2006). International Journal of Pharmaceutics, 317(2), 155-160.

- Pharmacokinetics and absolute bioavailability of oral cefuroxime axetil in the rat. (1995). Journal of Pharmaceutical Sciences, 84(6), 753-756.

- Absolute bioavailability of cefprozil after oral administration in beagles. (1991). Antimicrobial Agents and Chemotherapy, 35(11), 2328-2330.

- Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. (1981). The Journal of Antibiotics, 34(3), 324-334.

- Effect of food on the pharmacokinetics of oral cefuroxime axetil in dogs. (2019). Journal of Veterinary Pharmacology and Therapeutics, 42(4), 434-441.

- Animal versus Human Oral Drug Bioavailability: Do They Correlate? (2017). Pharmaceutical Research, 34(10), 2047-2057.

- Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys. (1982). Antimicrobial Agents and Chemotherapy, 22(4), 544-549.

- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). Molecular Pharmaceutics, 16(12), 4933-4944.

- Intracellular hydrolysis of dipeptides during intestinal absorption. (1966). The Journal of Physiology, 186(3), 670-681.

- Peptidomics analysis of enzymatic hydrolysis beef. (2022). Food Chemistry, 381, 132243.

Sources

- 1. Clinical experience with 1000 patients treated with cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. AS-924, a novel, orally active, bifunctional prodrug of ceftizoxime: physicochemical properties, oral absorption in animals, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefetamet pivoxil a new oral cephalosporin: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cephalexin in dogs and cats after oral, subcutaneous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal absorption of amino acid derivatives: importance of the free alpha-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and properties of human intestine alanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation and Application of an LC-MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of cefixime after oral and intravenous doses in dogs: bioavailability assessment for a drug showing nonlinear serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absolute bioavailability of cefprozil after oral administration in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and absolute bioavailability of oral cefuroxime axetil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. Bioavailability and pharmacokinetics of a novel cephalexin oral paste formulation in fed and fasted dogs. | Semantic Scholar [semanticscholar.org]

- 23. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Predicament: An In-depth Technical Guide to the Initial Investigations into Ceftizoxime Alapivoxil Stability and Degradation Pathways

Preamble: The Rationale for Rigorous Stability Analysis of a Bifunctional Prodrug

In the landscape of antimicrobial therapeutics, the development of orally bioavailable cephalosporins has been a significant advancement, largely achieved through the strategic implementation of prodrugs. Ceftizoxime alapivoxil, a bifunctional prodrug of the third-generation cephalosporin ceftizoxime, exemplifies this approach.[1] It is engineered to enhance oral absorption, a critical hurdle for many potent β-lactam antibiotics.[1] The molecule features two key modifications to the parent drug, ceftizoxime: an L-alanine moiety attached to the aminothiazole ring and a pivaloyloxymethyl (POM) ester at the C-4 carboxylate position.[1] Upon absorption, these modifications are designed to be enzymatically cleaved, releasing the active ceftizoxime.[2]

However, the very chemical features that bestow enhanced bioavailability also introduce potential stability liabilities. The stability of a drug substance is a cornerstone of its safety, efficacy, and quality. For a prodrug like ceftizoxime alapivoxil, this investigation is twofold: we must understand the stability of the intact prodrug and the subsequent stability of the active moiety once the promoieties are cleaved. This guide provides a comprehensive framework for the initial investigation into the stability and degradation pathways of Ceftizoxime Alapivoxil, grounded in established principles of pharmaceutical analysis and forced degradation studies. The insights from such studies are paramount for formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic agent.

Chapter 1: The Molecular Architecture and Anticipated Points of Lability

Ceftizoxime alapivoxil is a complex molecule with several functional groups susceptible to chemical degradation.[2][3][4] A thorough understanding of its structure is the first step in predicting its degradation pathways.

Core Structure: The molecule is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which contains the defining, and notoriously labile, β-lactam ring.[5]

Key Functional Groups and Potential Instabilities:

-

Pivaloyloxymethyl (POM) Ester: This ester is the primary site for initial hydrolysis, releasing the active drug, ceftizoxime. The stability of this bond is a critical factor in the drug's shelf-life and in vivo performance.[6][7]

-

Alanyl Amino Side Chain: The amide bond linking the L-alanine to the thiazole ring is another potential site for hydrolysis, although generally more stable than the ester.

-

β-Lactam Ring: The four-membered ring is highly strained and susceptible to nucleophilic attack, particularly under acidic and basic conditions, leading to loss of antibacterial activity.[5]

-

Cephem Ring Double Bond: The double bond in the dihydrothiazine ring is typically in the active Δ³ position. Isomerization to the inactive Δ² position is a known degradation pathway for cephalosporins and their prodrugs.[8][9][10][11]

-

Thiazole Ring and Thioether Linkage: The sulfur atoms in the molecule can be susceptible to oxidation.

Chapter 2: The Strategic Design of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of any stability investigation.[12][13][14] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method.[12][14]

The experimental workflow for a comprehensive forced degradation study is outlined below:

Caption: Experimental Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are designed to induce approximately 10-20% degradation of the active pharmaceutical ingredient (API), which is generally sufficient to detect and identify major degradation products.[14]

Protocol 2.1.1: Acid Hydrolysis

-

Prepare a solution of Ceftizoxime Alapivoxil in a suitable solvent (e.g., acetonitrile/water mixture).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Analyze by HPLC.

Protocol 2.1.2: Base Hydrolysis

-

Prepare a solution of Ceftizoxime Alapivoxil.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature, as base-catalyzed hydrolysis of the β-lactam ring is often rapid.

-

Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Analyze by HPLC.

Protocol 2.1.3: Oxidative Degradation

-

Prepare a solution of Ceftizoxime Alapivoxil.

-

Add an equal volume of 3% hydrogen peroxide.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze by HPLC.

Protocol 2.1.4: Thermal Degradation

-

Place solid Ceftizoxime Alapivoxil powder in a controlled temperature oven (e.g., 80°C).

-

Prepare a solution of Ceftizoxime Alapivoxil and incubate at the same temperature.

-

Sample the solid and the solution at various time points (e.g., 0, 1, 3, 7 days).

-

Analyze by HPLC.

Protocol 2.1.5: Photolytic Degradation

-

Expose a solution of Ceftizoxime Alapivoxil to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample at appropriate time points and analyze by HPLC.

Chapter 3: Elucidation of Degradation Pathways

Based on the known chemistry of cephalosporin prodrugs, a primary degradation pathway for Ceftizoxime Alapivoxil can be proposed. The forced degradation studies will serve to confirm and refine this model.

Caption: Proposed Primary Degradation Pathways for Ceftizoxime Alapivoxil.

Pathway Descriptions:

-

Ester Hydrolysis: The most significant initial step is the cleavage of the pivaloyloxymethyl ester to yield the active drug, Ceftizoxime. This reaction is expected to be accelerated under both acidic and basic conditions.

-

Isomerization: A competing pathway is the isomerization of the double bond in the cephem ring from the active Δ³ to the inactive Δ² form.[6][11] This is a critical pathway to monitor as the Δ² isomer is therapeutically inactive.

-

β-Lactam Ring Cleavage: Following the formation of Ceftizoxime, or on the intact prodrug itself, the β-lactam ring can undergo hydrolysis, particularly under basic conditions, to form inactive cephalosporoic acid derivatives.[8]

-

Oxidative and Photolytic Degradation: Exposure to oxidative stress may lead to the formation of sulfoxide derivatives at the thioether linkage. Photodegradation can lead to more complex fragmentation of the molecule.

Chapter 4: Analytical Methodologies and Data Interpretation

A robust, stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the method of choice.[16][17]

Table 1: Hypothetical HPLC Data from Forced Degradation Studies

| Stress Condition | Time (hours) | Ceftizoxime Alapivoxil (%) | Degradant 1 (%) (Ceftizoxime) | Degradant 2 (%) (Δ²-Isomer) | Total Degradation (%) |

| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 2.1 | 14.8 |

| 0.1 M NaOH (RT) | 2 | 78.9 | 15.3 | Not Detected | 21.1 |

| 3% H₂O₂ (RT) | 24 | 90.1 | 5.2 | 1.5 | 9.9 |

| Thermal (80°C) | 72 | 92.5 | 4.8 | 2.0 | 7.5 |

| Photolytic | 24 | 88.7 | 7.9 | 1.8 | 11.3 |

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

-

The data in Table 1 would suggest that Ceftizoxime Alapivoxil is most susceptible to degradation under basic conditions, with significant hydrolysis of both the ester and likely the β-lactam ring.

-

Acidic conditions also promote degradation, leading to both the active drug and the Δ²-isomer.

-

The presence of the Δ²-isomer under multiple stress conditions confirms isomerization as a relevant degradation pathway.

-

LC-MS/MS would be employed to confirm the identity of these and other minor degradants by comparing their mass-to-charge ratios and fragmentation patterns with the parent molecule.

Conclusion and Forward Outlook

This technical guide outlines the foundational steps for a comprehensive investigation into the stability of Ceftizoxime Alapivoxil. The proposed forced degradation studies, coupled with a robust HPLC-based analytical strategy, will provide a clear understanding of the molecule's intrinsic stability and its degradation pathways. The elucidation of these pathways is not merely an academic exercise; it is a critical component of drug development that directly impacts the formulation strategy, packaging choices, and ultimately, patient safety. The insights gained will enable the development of a stable, effective, and safe oral cephalosporin therapy.

References

-

Title: Synthesis and mechanisms of decomposition of some cephalosporin prodrugs Source: PubMed URL: [Link]

-

Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

-

Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: ResearchGate URL: [Link]

-

Title: Studies on Orally Active Cephalosporin Esters. III. Effect of the 3-substituent on the Chemical Stability of Pivaloyloxymethyl Esters in Phosphate Buffer Solution Source: PubMed URL: [Link]

-

Title: Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability Source: PubMed URL: [Link]

-

Title: Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance Source: PMC - PubMed Central URL: [Link]

-

Title: AS-924, a novel bifunctional prodrug of ceftizoxime Source: PubMed URL: [Link]

- Title: Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof Source: Google Patents URL

-

Title: Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients Source: PubMed URL: [Link]

-

Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: PMC - NIH URL: [Link]

-

Title: Synthesis of ceftizoxime alapivoxil analogues Source: ResearchGate URL: [Link]

-

Title: Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use Source: PubMed URL: [Link]

-

Title: Forced Degradation – A Review Source: IntechOpen URL: [Link]

-

Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

-

Title: Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data Source: PubMed Central URL: [Link]

-

Title: Significance of Stability Studies on Degradation Product Source: RJPT URL: [Link]

-

Title: Chemical structures of cephalosporin prodrug esters. Source: ResearchGate URL: [Link]

-

Title: CEFTIZOXIME ALAPIVOXIL Source: GSRS URL: [Link]

-

Title: Pivaloyloxymethyl – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: PMC URL: [Link]

-

Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]

-

Title: Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data Source: PubMed URL: [Link]

-

Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace URL: [Link]

-

Title: Results of forced degradation studies Source: ResearchGate URL: [Link]

-

Title: Ceftizoxime Source: PubChem - NIH URL: [Link]

-

Title: Ceftizoxime Alapivoxil Hydrochloride Source: PubChem URL: [Link]

-

Title: Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion Source: Semantic Scholar URL: [Link]

-

Title: Ceftizoxime Alapivoxil Source: PubChem URL: [Link]

-

Title: Ceftizoxime alapivoxil hydrochloride (JAN) Source: PubChem - NIH URL: [Link]

-

Title: VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS Source: IJNRD URL: [Link]

-

Title: quantitative-analysis-of-cefadroxil-in-presence-of-its-degradation-product-by-various-spectrophotometric-techniques.pdf Source: TSI Journals URL: [Link]

-

Title: Degradation of cefixime under oxidative conditions Source: ResearchGate URL: [Link]

Sources

- 1. AS-924, a novel bifunctional prodrug of ceftizoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftizoxime Alapivoxil | C22H28N6O8S2 | CID 9578661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]